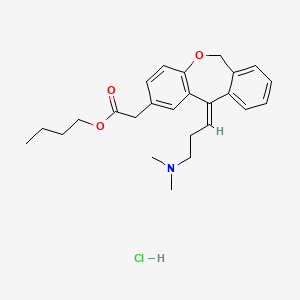
Butoxy Olopatadine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butoxy Olopatadine Hydrochloride is a derivative of Olopatadine, a selective histamine H1 antagonist and mast cell stabilizer. It is primarily used in the treatment of allergic conditions such as allergic conjunctivitis and rhinitis. The compound works by blocking the effects of histamine, a primary mediator of inflammatory and allergic reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butoxy Olopatadine Hydrochloride involves several steps, starting from an advanced intermediate.
Industrial Production Methods
Industrial production methods for this compound often involve high-performance liquid chromatography (HPLC) for the determination of olopatadine content and related compounds. The process ensures high precision and accuracy, especially in pharmaceutical formulations .
Analyse Chemischer Reaktionen
Types of Reactions
Butoxy Olopatadine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound shows strong degradation under oxidative conditions.
Reduction: Moderate degradation under photolytic environments.
Substitution: Common in the formation of the butoxy group.
Common Reagents and Conditions
Oxidative Reagents: Used in forced degradation studies.
Photolytic Conditions: Applied to study the stability of the compound.
Substitution Reagents:
Major Products Formed
The major products formed from these reactions include olopatadine related compound B and other degradation products, which are identified through UHPLC methods .
Wissenschaftliche Forschungsanwendungen
Butoxy Olopatadine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used in the study of histamine H1 antagonists and mast cell stabilizers.
Biology: Investigated for its effects on histamine release and inflammatory responses.
Medicine: Applied in the treatment of allergic conjunctivitis, rhinitis, and other allergic conditions.
Industry: Utilized in the formulation of ophthalmic solutions and nasal sprays
Wirkmechanismus
The mechanism of action of Butoxy Olopatadine Hydrochloride involves the selective inhibition of histamine H1 receptors. This action prevents histamine from binding to its receptors, thereby reducing inflammatory and allergic responses. The compound also stabilizes mast cells, preventing the release of histamine and other inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azelastine Hydrochloride: Another histamine H1 antagonist used in the treatment of allergic conditions.
Ketotifen: A mast cell stabilizer with similar applications.
Epinastine: Used in ophthalmic solutions for allergic conjunctivitis.
Uniqueness
Butoxy Olopatadine Hydrochloride is unique due to its dual action as a histamine H1 antagonist and mast cell stabilizer. This dual mechanism provides a more comprehensive approach to managing allergic conditions compared to other similar compounds .
Eigenschaften
Molekularformel |
C25H32ClNO3 |
|---|---|
Molekulargewicht |
430.0 g/mol |
IUPAC-Name |
butyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate;hydrochloride |
InChI |
InChI=1S/C25H31NO3.ClH/c1-4-5-15-28-25(27)17-19-12-13-24-23(16-19)22(11-8-14-26(2)3)21-10-7-6-9-20(21)18-29-24;/h6-7,9-13,16H,4-5,8,14-15,17-18H2,1-3H3;1H/b22-11-; |
InChI-Schlüssel |
IYDKSZJYIMNZHM-RDNBWONGSA-N |
Isomerische SMILES |
CCCCOC(=O)CC1=CC\2=C(C=C1)OCC3=CC=CC=C3/C2=C/CCN(C)C.Cl |
Kanonische SMILES |
CCCCOC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=CCCN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-4-[(5-chloro-2-hydroxy-3-sulfophenyl)carbamoyl]-2-(methylamino)butanoic acid](/img/structure/B14073017.png)
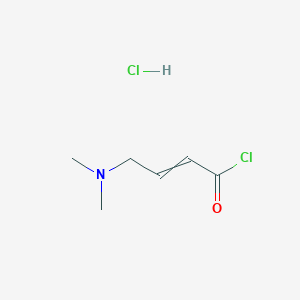
![[4-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073027.png)
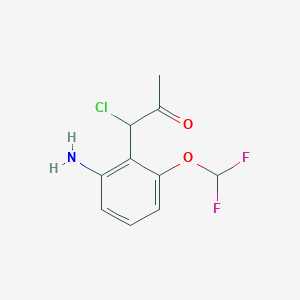


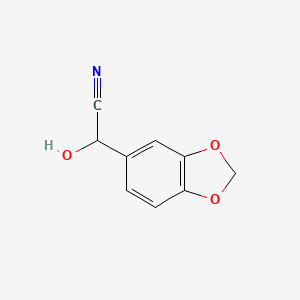
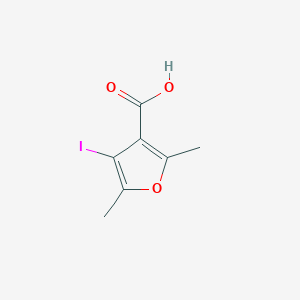
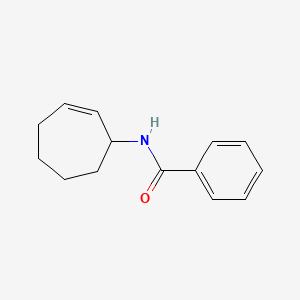
![4-[2-[(3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14073067.png)
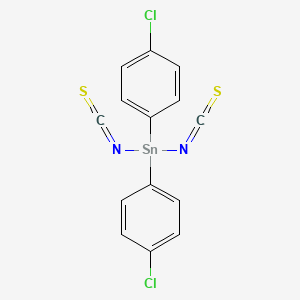


![3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B14073086.png)
